molecular formula C17H16ClN3O4 B2807883 ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 330672-32-7

ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2807883
CAS No.: 330672-32-7
M. Wt: 361.78
InChI Key: SIFCFWRDCDISBQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with ester, chlorophenyl, and methyl substituents. This compound is synthesized via Hantzsch-type reactions, typically involving condensation of 6-aminouracils with substituted acetates under reflux conditions in ethanol . Key structural features include:

  • 2-Chlorophenyl group at position 5, influencing steric and electronic properties.
  • Methyl group at position 7, enhancing lipophilicity.
  • Ethyl ester at position 6, critical for solubility and reactivity in downstream modifications.

Structural confirmation is achieved through IR (C=O and C-Cl stretches), $ ^1 \text{H} $-NMR (substituent integration), and elemental analysis . While direct biological data for this compound are absent in the provided evidence, structurally related analogs demonstrate antimicrobial and antifungal activities .

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-3-25-16(23)11-8(2)19-14-13(15(22)21-17(24)20-14)12(11)9-6-4-5-7-10(9)18/h4-7,12H,3H2,1-2H3,(H3,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCFWRDCDISBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine carboxylates exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Synthesis Conditions Biological Activity Reference
Target Compound 5-(2-ClPh), 7-Me, 6-COOEt $ \text{C}{17}\text{H}{14}\text{ClN}3\text{O}4 $ 367.76 Not reported IR: 1666 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 1.23 (t, OCH$ _2 $CH$ _3 $), 2.41 (s, CH$ _3 $) Reflux in EtOH (15 h) Not reported
Compound 22a 5-(2-ClPh), 1-(Bz-N-Me), 7-Me $ \text{C}{25}\text{H}{25}\text{ClN}4\text{O}4 $ 499.94 175–176 IR: 1720 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 3.25 (N-CH$ _3 $) Reflux in EtOH (18 h) Not reported
Compound 25 5-(3-NO$ _2 $Ph), 1,3-dipropyl $ \text{C}{21}\text{H}{25}\text{N}5\text{O}6 $ 467.45 97–98 IR: 1680 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 1.05 (t, propyl) Reflux in MeOH (12 h) Not reported
Compound 6a (Thiazolo analog) 5-(2-ClPh), 7-Me, thiazolo core $ \text{C}{16}\text{H}{14}\text{ClN}3\text{O}3\text{S} $ 363.81 Not reported IR: 1725 cm$ ^{-1} $ (C=O); $ ^1 \text{H} $-NMR: δ 5.37 (s, pyrimidine-H) Mannich reaction (MCR) Antibacterial, antifungal
Pipemidic Acid Ethyl Ester 8-Et, 2-piperazinyl $ \text{C}{15}\text{H}{20}\text{N}4\text{O}3 $ 304.35 Not reported Not provided Esterification Antibacterial (quinolone derivative)

Key Observations:

Substituent Effects on Solubility :

  • The ethyl ester in the target compound enhances solubility in organic solvents compared to methyl or isopropyl esters .
  • Chlorophenyl groups reduce aqueous solubility but improve membrane permeability, as seen in Compound 6a .

Synthesis Efficiency :

  • The target compound’s synthesis (15 h reflux) is faster than Compound 22a (18 h), likely due to less steric hindrance from smaller substituents .

Biological Relevance: While the target compound lacks reported activity, Compound 6a (thiazolo analog) shows broad-spectrum antimicrobial effects, suggesting the pyrido[2,3-d]pyrimidine scaffold is pharmacologically promising .

Spectral Trends :

  • IR C=O stretches range from 1666–1725 cm$ ^{-1} $, reflecting electronic differences from substituents .
  • $ ^1 \text{H} $-NMR signals for methyl groups (δ 2.41–2.45) and ethyl esters (δ 1.23–1.25) are consistent across analogs .

Research Findings and Implications

  • Structural Optimization : Replacement of the 2-chlorophenyl group with 3-nitrophenyl (as in Compound 25) lowers melting points (97–98°C vs. 175°C in 22a), likely due to reduced crystallinity from nitro group planarity .
  • Activity Prediction : The thiazolo analog (6a) demonstrates that Mannich modifications at position 3 enhance antimicrobial activity, a strategy applicable to the target compound .
  • Pharmaceutical Potential: The ethyl ester moiety in pipemidic acid derivatives suggests that the target compound could serve as a prodrug or intermediate in antibiotic synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate?

  • The compound is typically synthesized via multi-component reactions (MCRs) involving pyrimidine precursors and functionalized aldehydes. A validated method includes refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride, yielding 78% after recrystallization .
  • Key steps : Optimize reaction time (8–10 hours), temperature (reflux), and stoichiometry. Use sodium acetate as a catalyst and ethyl acetate-ethanol (3:2) for crystallization to ensure purity >95% .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Analytical methods :

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity.
  • NMR : Confirm the presence of the 2-chlorophenyl group via aromatic proton signals (δ 7.3–7.5 ppm) and the ethyl ester moiety (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns (e.g., C—H···O interactions along the c-axis) .

Advanced Research Questions

Q. What structural features influence the compound’s biological activity, and how can they be modified?

  • The bicyclic pyrido[2,3-d]pyrimidine core and the 2-chlorophenyl substituent are critical for enzyme inhibition (e.g., kinases, dihydrofolate reductase).
  • Modifications :

  • Replace the ethyl ester with allyl or benzyl groups to alter lipophilicity and bioavailability .
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance binding affinity .
    • Validation : Use molecular docking and in vitro assays (IC50 measurements) to correlate structural changes with activity .

Q. How do crystal packing interactions affect the compound’s physicochemical properties?

  • X-ray studies reveal a puckered pyrimidine ring (deviation: 0.224 Å from plane) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, influencing solubility and stability .
  • Hydrogen-bonded chains along the c-axis (C—H···O) contribute to crystalline lattice stability, which can be leveraged to design co-crystals for improved dissolution rates .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Inconsistent IC50 values across studies (e.g., 10 µM vs. 25 µM for kinase inhibition).
  • Resolution : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
  • Example : A 2024 study attributed discrepancies to variations in cell line passage numbers or solvent effects (DMSO concentration ≤0.1% recommended) .

Methodological Guidance

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure.
  • Pair with flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to quantify caspase-3/7 activation .

Q. How can computational tools predict the compound’s metabolic stability?

  • ADME prediction : Use SwissADME to calculate logP (predicted ~2.8) and identify cytochrome P450 isoforms (e.g., CYP3A4) likely involved in metabolism .
  • MD simulations : Model interactions with blood plasma proteins (e.g., albumin) to estimate half-life .

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